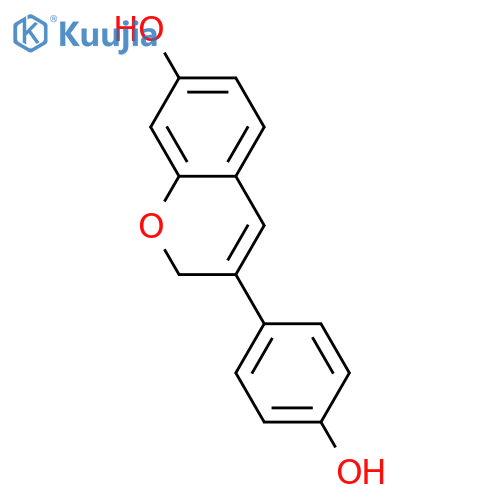

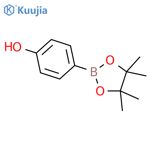

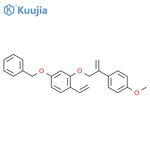

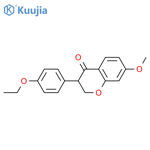

Total synthesis of eryvarin H and its derivatives and their biological activity as ERRγ inverse agonist

,

Organic & Biomolecular Chemistry,

2013,

11(35),

5782-5786